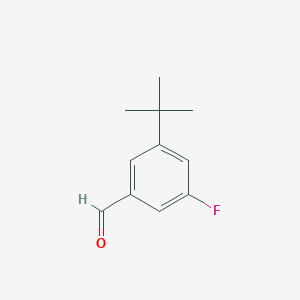
3-Tert-butyl-5-fluorobenzaldehyde
Overview
Description
3-Tert-butyl-5-fluorobenzaldehyde: is an organic compound with the molecular formula C11H13FO . It is a derivative of benzaldehyde, where the benzene ring is substituted with a tert-butyl group at the third position and a fluorine atom at the fifth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-5-fluorobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 1-bromo-3-tert-butyl-5-fluorobenzene.
Lithiation: The bromo compound is treated with n-butyllithium (nBuLi) in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C) to form the corresponding lithium intermediate.
Formylation: The lithium intermediate is then reacted with dimethylformamide (DMF) to introduce the formyl group, yielding this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation: 3-tert-butyl-5-fluorobenzoic acid.
Reduction: 3-tert-butyl-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Tert-butyl-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-fluorobenzaldehyde depends on the specific reactions it undergoes. For example:
Oxidation: The aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.
Reduction: The aldehyde group is converted to an alcohol through the addition of hydrogen atoms from the reducing agent.
Substitution: The fluorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, where the nucleophile attacks the electron-deficient carbon atom bearing the fluorine.
Comparison with Similar Compounds
3-Tert-butylbenzaldehyde: Lacks the fluorine atom, making it less reactive in nucleophilic aromatic substitution reactions.
5-Fluorobenzaldehyde: Lacks the tert-butyl group, affecting its steric properties and reactivity.
3-Tert-butyl-4-fluorobenzaldehyde: The position of the fluorine atom is different, leading to variations in reactivity and chemical behavior.
Uniqueness: 3-Tert-butyl-5-fluorobenzaldehyde is unique due to the combined presence of both the tert-butyl group and the fluorine atom, which influence its reactivity and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-tert-butyl-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-11(2,3)9-4-8(7-13)5-10(12)6-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHLPVRRCMLBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone](/img/structure/B1397847.png)
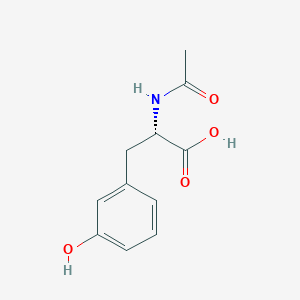

![1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine](/img/structure/B1397851.png)
![4-Amino-7-bromothieno[3,4-d]pyrimidine](/img/structure/B1397852.png)
![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1397853.png)
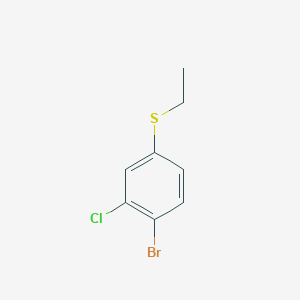
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1397856.png)
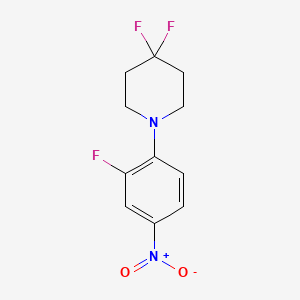
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1397861.png)
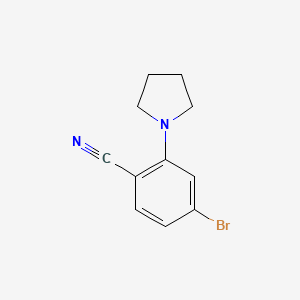
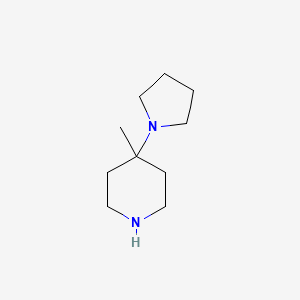
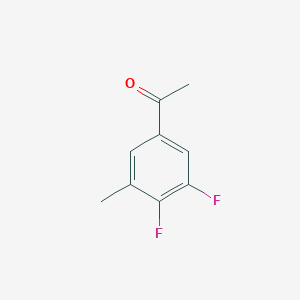
![2,7-Difluro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one](/img/structure/B1397867.png)
